molecular formula C11H22N2O2 B8189991 Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate CAS No. 2375165-77-6

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B8189991
CAS No.: 2375165-77-6
M. Wt: 214.30 g/mol
InChI Key: ZKBBQGSSDAJNKG-IUCAKERBSA-N
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Description

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or enzymes to obtain the desired (2S,5S) configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the reaction environment.

    Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, making it valuable in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Reagents such as carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amide bonds.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate (CAS No. 1450891-25-4) is a chemical compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.3 g/mol. Its structure features a piperidine ring, an amino group, and a tert-butyl ester moiety, which collectively influence its reactivity and interactions in biological systems. The stereochemistry of the compound, being classified as a trans isomer, plays a crucial role in determining its biological properties and activity.

Property Details
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.3 g/mol
CAS Number 1450891-25-4
Key Functional Groups Piperidine ring, amino group
Stereochemistry Trans isomer

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potential as a lead compound in drug discovery for infections.
  • Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its structural properties that facilitate interaction with neural receptors.

The presence of the amino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially increasing its affinity for target proteins.

Antimicrobial Activity

A study explored the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting that modifications in the piperidine structure could enhance antibacterial efficacy.

Neuroprotective Effects

In another investigation focused on neuroprotective compounds, this compound was tested for its ability to inhibit neuronal apoptosis in vitro. The compound demonstrated promising results by reducing cell death in neuronal cell lines exposed to oxidative stress, indicating its potential for therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

A comparative analysis was performed to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes key findings:

Compound Name Structural Features Biological Activity
Tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylateSimilar piperidine structureModerate antimicrobial activity
(2S,5S)-5-amino-2-methylpiperidineLacks tert-butyl groupLower solubility; reduced activity
Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidineContains a benzyl groupEnhanced interaction with certain targets

This analysis highlights the unique properties of this compound concerning its stereochemistry and functional groups that influence its reactivity and biological properties.

Properties

IUPAC Name

tert-butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375165-77-6
Record name tert-Butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
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